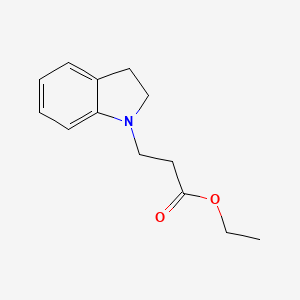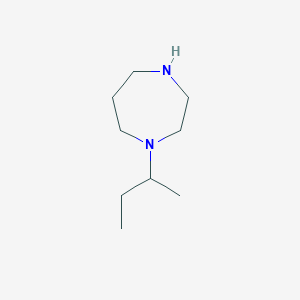
Methyl 2-(cyclopentyl(methyl)amino) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cyclopentyl(methyl)amino) acetate, also known as MCPMA, is an organic compound commonly used in chemistry laboratories. It is an important synthetic intermediate used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. MCPMA is also widely used in scientific research, as it has a wide range of applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Methyl 2-(cyclopentyl(methyl)amino) acetate is widely used in scientific research, as it has a wide range of applications in the fields of biochemistry and physiology. It is used in the study of enzyme kinetics, as it can be used to investigate the rate of enzyme-catalyzed reactions. It is also used as a substrate for the study of enzyme-inhibitor interactions, as it can be used to determine the mechanism of action of various inhibitors. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate is used in the study of enzyme structure and function, as it can be used to investigate the interaction between enzymes and their substrates.
Mécanisme D'action
Methyl 2-(cyclopentyl(methyl)amino) acetate acts as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is believed that Methyl 2-(cyclopentyl(methyl)amino) acetate is first oxidized by the enzyme, resulting in the formation of an intermediate compound. This intermediate compound is then further oxidized by the enzyme to form the final product. The mechanism of action of Methyl 2-(cyclopentyl(methyl)amino) acetate is not fully understood, but it is believed that it is involved in the regulation of enzyme activity.
Biochemical and Physiological Effects
Methyl 2-(cyclopentyl(methyl)amino) acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and cytochrome P450. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate has been shown to have an inhibitory effect on the growth of certain bacteria, such as E. coli and S. aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, such as Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(cyclopentyl(methyl)amino) acetate is a widely used compound in chemistry laboratories, and it has a variety of advantages and limitations for lab experiments. One of the main advantages of Methyl 2-(cyclopentyl(methyl)amino) acetate is its low cost and easy availability. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate is relatively stable and has a long shelf life. However, Methyl 2-(cyclopentyl(methyl)amino) acetate is highly flammable and can be toxic if inhaled. It is also a volatile compound and can easily evaporate, making it difficult to store.
Orientations Futures
Methyl 2-(cyclopentyl(methyl)amino) acetate has a wide range of applications in scientific research, and there are a number of potential future directions for its use. One potential future direction is to investigate its potential as a therapeutic agent. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate could be used to study the effects of various drugs on enzyme activity and enzyme-inhibitor interactions. Furthermore, Methyl 2-(cyclopentyl(methyl)amino) acetate could be used to investigate the effects of various environmental factors on enzyme activity and enzyme-inhibitor interactions. Finally, Methyl 2-(cyclopentyl(methyl)amino) acetate could be used to investigate the effects of various drugs on the growth of bacteria, fungi, and other microorganisms.
Méthodes De Synthèse
Methyl 2-(cyclopentyl(methyl)amino) acetate is synthesized through a three-step reaction process. The first step involves the reaction of cyclopentanone with methylmagnesium bromide to form an intermediate, which is then reacted with ethyl amine to form the final product. This reaction is performed in an inert atmosphere, such as nitrogen, in the presence of a base, such as sodium hydroxide. The final product is then recovered by distillation.
Propriétés
IUPAC Name |
methyl 2-[cyclopentyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(7-9(11)12-2)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSRFHJDTSQIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopentyl(methyl)amino) acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)



![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)
